2,7-Phenanthrenediol
Overview
Description
2,7-Phenanthrenediol is an organic compound with the molecular formula C14H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 2 and 7 positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Phenanthrenediol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using strong oxidizing agents. For example, phenanthrene can be treated with tert-butyl hydroperoxide and molybdenum acetylacetonate to yield phenanthrene-2,7-diol . Another method involves the use of chromic acid to oxidize phenanthrene to phenanthrenequinone, which can then be reduced to phenanthrene-2,7-diol .
Industrial Production Methods
Industrial production of phenanthrene-2,7-diol typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of phenanthrenequinone can yield phenanthrene-2,7-diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to halogenation or sulfonation products.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate, chromic acid.
Reduction: Hydrogen gas and raney nickel for reduction to dihydrophenanthrene.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-bromophenanthrene, 2 and 3-phenanthrenesulfonic acids.
Scientific Research Applications
2,7-Phenanthrenediol has several scientific research applications:
Mechanism of Action
2,7-Phenanthrenediol exerts its effects through various molecular targets and pathways:
Antiproliferative and Proapoptotic Effects: It inhibits cell proliferation and migration and promotes apoptosis in cancer cells by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways.
Phosphodiesterase-5A1 Inhibition: It acts as a selective inhibitor of phosphodiesterase-5A1, enhancing cyclic guanosine monophosphate (cGMP) levels and improving erectile function.
Comparison with Similar Compounds
2,7-Phenanthrenediol can be compared with other phenanthrene derivatives:
Properties
IUPAC Name |
phenanthrene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHXIIHQEFWFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=C3)O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589804 | |
Record name | Phenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10127-56-7 | |
Record name | Phenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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